(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol
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Overview
Description
Synthesis Analysis
The synthesis of fluorinated (benzo[d]imidazol-2-yl)methanols, which are structurally related to "(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol", has been reported using a simple and general approach starting from commercial precursors. The process resulted in the successful synthesis of eight out of nine possible compounds, with fluorination on the benzene ring being a key feature . Another study describes a mild synthesis method for α,α′-[iminobismethylene]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol], a compound closely related to the target molecule. This synthesis was performed at room temperature and normal pressure, yielding a 33% overall yield, which is significant for the scalable production of related drug substances like Nebivolol .
Molecular Structure Analysis
The molecular and crystalline structures of the fluorinated (benzo[d]imidazol-2-yl)methanols were determined using X-ray diffraction analysis. This analysis revealed the impact of the number and arrangement of fluorine atoms on the benzene ring, particularly on the formation of intermolecular hydrogen bonds. It was observed that an increase in the number of fluorine atoms leads to a higher dimensionality of the hydrogen-bonded structure .
Chemical Reactions Analysis
The presence of fluorine atoms in the synthesized compounds not only influences the formation of hydrogen bonds but also leads to the emergence of C–F…π interactions, which affect the crystal packing of the molecules. These interactions are crucial as they can significantly alter the reactivity and stability of the compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the studies on related fluorinated (benzo[d]imidazol-2-yl)methanols suggest that the introduction of fluorine atoms can have a profound effect on these properties. The fluorination is likely to influence the solubility, melting point, and overall stability of the compounds, making them suitable for various applications in fields ranging from medicine to materials science . The mild synthesis conditions reported for the related α,α′-[iminobismethylene]bis compound also imply that the physical properties allow for reactions to occur without the need for extreme conditions, which is beneficial for practical applications .
Scientific Research Applications
Supramolecular Networks
Research by Rajalakshmi et al. (2012) on compounds similar to (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol, specifically (9-fluoro-4H-chromeno[4,3-c]isoxazol-3-yl)methanol, highlights how minor changes in molecular structures, such as substituting fluorine with chlorine, can significantly alter intermolecular interaction patterns and symmetries. This has implications for understanding supramolecular networks in various chemical compounds (Rajalakshmi et al., 2012).
Synthesis and Antimicrobial Activity
Kawde et al. (2015) discuss the synthesis of related compounds, such as 2-(5-fluoro-2-methyl-1H-inden-3-yl) acetohydrazide, and their potential antimicrobial activity. This demonstrates the potential of fluorinated compounds in pharmaceutical research (Kawde et al., 2015).
Anti-Breast Cancer Agents
The synthesis of enantiomerically pure substituted benzo-fused heterocycles, as explored by Campos et al. (2015), is relevant to the development of anti-breast cancer agents. This research can be related to the broader context of using fluorinated compounds in cancer treatment (Campos et al., 2015).
Methanolysis Reactions
Research on the methanolysis and cyclization of certain fluorinated compounds, like those conducted by Sedlák et al. (2001), can be applied to understand similar reactions in compounds such as this compound. These studies are crucial for comprehending chemical reaction mechanisms (Sedlák et al., 2001).
Photoreactions in Methanol
The study of photoreactions of fluorinated compounds in methanol, as investigated by Gryczynski et al. (1989), provides insights into the behavior of this compound under similar conditions. Understanding these reactions is important for photochemical applications (Gryczynski et al., 1989).
Molecular Aggregation
Matwijczuk et al. (2016) investigated the effects of solvent on molecular aggregation in certain fluorinated compounds, providing a framework to understand how this compound might behave in different solvent environments. This is crucial for designing experiments and interpreting results in chemical research (Matwijczuk et al., 2016).
Demethylation Reactions
Londry and Fedorak's (1993) study on the use of fluorinated compounds to detect aromatic metabolites provides insights into the potential use of this compound in similar biochemical pathways. Understanding these reactions is significant in both environmental and pharmaceutical chemistry (Londry & Fedorak, 1993).
Safety and Hazards
properties
IUPAC Name |
(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2,11H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLADDVZIEBXWQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)CO)OCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381599 |
Source
|
Record name | (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
306934-89-4 |
Source
|
Record name | 6-Fluoro-4H-1,3-benzodioxin-8-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306934-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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